6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12Cl3N . It is a derivative of tetrahydroisoquinoline, a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with two chlorine atoms at the 6 and 7 positions and a methyl group at the 1 position . The InChI code for this compound is 1S/C10H12Cl3N .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is 252.57 . It is a powder that is stored at room temperature .Scientific Research Applications
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Medicinal Chemistry
- 1,2,3,4-tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class in medicinal chemistry .
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- The structural–activity relationship (SAR) of THIQ analogs and their mechanism of action have been studied .
- Commonly used synthetic strategies for constructing the core scaffold have also been discussed .
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Neuroscience
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Pharmaceuticals
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Neuroprotection
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Inhibition of Phenylethanolamine N-Methyltransferase
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Synthesis of Salsolidine
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Pharmaceuticals
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Neuroprotection
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Inhibition of Phenylethanolamine N-Methyltransferase
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Synthesis of Salsolidine
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h4-6,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYNZVRURWKODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217903 | |
Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
249624-76-8 | |
Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249624-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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